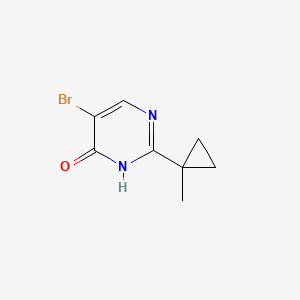

5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, a 1-methylcyclopropyl group at the 2nd position, and a ketone group at the 4th position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one typically involves the following steps:

Cyclopropylation: The 1-methylcyclopropyl group can be introduced via a cyclopropylation reaction, often involving the use of cyclopropylcarbinol and a suitable catalyst.

Ketone Formation: The ketone group at the 4th position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclopropyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation Products: Oxidized derivatives of the methylcyclopropyl group.

Reduction Products: Alcohol derivatives at the 4th position.

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of 5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one

The synthesis of this compound typically involves the reaction of 2-bromomalonaldehyde with amidine derivatives in a one-step process. This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production in pharmaceutical applications . The reaction conditions often include the use of solvents such as glacial acetic acid, which acts as both a solvent and a catalyst to facilitate the reaction .

Anticancer Properties

Recent studies have indicated that derivatives of bromopyrimidine compounds, including this compound, exhibit significant anticancer activity. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells . In vitro evaluations have shown promising results, with certain derivatives exhibiting enhanced activity compared to established chemotherapeutic agents like Dasatinib .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have reported that these compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable strains tested include:

- Staphylococcus aureus

- Streptococcus faecalis

- Bacillus subtilis

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the pyrimidine ring or substituents on the cyclopropyl group can significantly influence biological activity. Researchers are actively exploring various analogs to enhance potency and selectivity against specific cancer types or microbial strains.

Case Study 1: Anticancer Activity Evaluation

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several bromopyrimidine derivatives and assessed their anticancer properties using MTT assays. Compounds derived from this compound showed a marked reduction in cell viability across multiple cancer cell lines, indicating strong potential for further development as anticancer therapeutics .

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial properties of synthesized bromopyrimidine derivatives. The study utilized broth dilution methods to determine minimum inhibitory concentrations (MICs) against various bacterial strains. The results highlighted several derivatives with potent antimicrobial activity, suggesting their potential application in treating bacterial infections .

Mecanismo De Acción

The mechanism of action of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in these interactions, potentially leading to inhibition or activation of the target molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

- 5-bromo-2-(methylamino)pyrimidine-4(3H)-one

- 5-chloro-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one

Comparison:

- Structural Differences: The presence of different substituents (e.g., methylthio, methylamino, chloro) at various positions on the pyrimidine ring.

- Reactivity: Variations in reactivity due to the different electronic and steric effects of the substituents.

- Applications: Differences in applications based on the specific properties imparted by the substituents.

5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one stands out due to its unique combination of a bromine atom, a 1-methylcyclopropyl group, and a ketone group, which together contribute to its distinct chemical and biological properties.

Actividad Biológica

5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 5th position, a 1-methylcyclopropyl group at the 2nd position, and a ketone group at the 4th position of the pyrimidine ring. Its unique structure suggests various mechanisms of action, making it a candidate for further biological evaluation.

The molecular formula of this compound is C9H10BrN2O with a molecular weight of approximately 257.09 g/mol. The compound's structural features contribute to its reactivity and interaction with biological targets.

Anticancer Potential

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound's cytotoxicity was evaluated using several cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. Preliminary data suggest that it may induce apoptosis in these cells, similar to known chemotherapeutics such as doxorubicin .

- Mechanism of Action : Flow cytometry assays have revealed that compounds within this class can trigger apoptosis through the activation of caspase pathways. This suggests that this compound may act by disrupting cellular homeostasis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- Kinase Inhibition : Initial studies indicate that derivatives of pyrimidine can inhibit specific kinases involved in cancer progression. The presence of the bromine atom may enhance binding affinity to these targets, although detailed kinetic studies are required to confirm this hypothesis .

Case Studies

- Study on Anticancer Activity : A recent study demonstrated that related pyrimidine compounds exhibited IC50 values in the micromolar range against MCF-7 and HCT-116 cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing biological activity, suggesting that modifications on the pyrimidine ring can lead to improved potency .

- Molecular Docking Studies : Computational docking studies have shown strong interactions between similar pyrimidine derivatives and key amino acid residues in target proteins, indicating potential pathways for drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Methylthio group instead of cyclopropyl | Moderate anticancer activity |

| 5-bromo-2-(methylamino)pyrimidine-4(3H)-one | Methylamino group at the 2nd position | High selectivity against certain cancers |

| 5-chloro-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one | Chlorine atom instead of bromine | Lower activity than brominated analogs |

Propiedades

IUPAC Name |

5-bromo-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-8(2-3-8)7-10-4-5(9)6(12)11-7/h4H,2-3H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHXJODDUFFZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC=C(C(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.